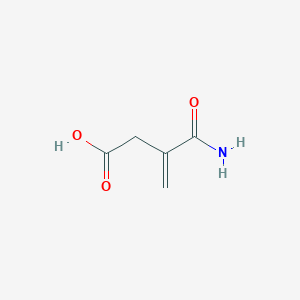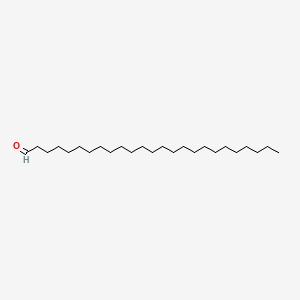
Pentacosanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosanal is a long-chain aldehyde with the chemical formula C25H50O . It is a member of the aliphatic aldehyde family, characterized by a long hydrocarbon chain terminated with an aldehyde group (-CHO). This compound is notable for its presence in various natural sources and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentacosanal can be synthesized through several methods, including:
Oxidation of Primary Alcohols: One common method involves the oxidation of pentacosanol (C25H51OH) using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This reaction selectively oxidizes the primary alcohol to the corresponding aldehyde without over-oxidizing to the carboxylic acid.
Ozonolysis of Alkenes: Another method involves the ozonolysis of long-chain alkenes, followed by reductive workup to yield the aldehyde. This method is particularly useful for synthesizing aldehydes with specific chain lengths.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of long-chain alcohols derived from natural sources such as plant waxes or animal fats. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to pentacosanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to pentacosanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group in this compound is reactive towards nucleophiles, allowing for the formation of various derivatives through nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Nucleophilic Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Pentacosanoic acid.
Reduction: Pentacosanol.
Nucleophilic Addition: Various alcohols and derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentacosanal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain compounds and as a standard in gas chromatography for the analysis of long-chain aldehydes.
Biology: this compound is studied for its role in the biochemistry of lipid metabolism and as a component of natural waxes and pheromones.
Medicine: Research is ongoing into its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of surfactants, lubricants, and as a fragrance component in the cosmetic industry.
Wirkmechanismus
The mechanism of action of pentacosanal involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in aldol condensations, and undergo oxidation-reduction reactions. These reactions are crucial in various biochemical pathways and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacosanal (C26H52O): Another long-chain aldehyde with similar properties but a longer carbon chain.
Tetracosanal (C24H48O): A shorter-chain aldehyde with comparable reactivity.
Uniqueness
Pentacosanal is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in applications requiring a balance between hydrophobicity and reactivity.
Eigenschaften
CAS-Nummer |
58196-28-4 |
|---|---|
Molekularformel |
C25H50O |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
pentacosanal |
InChI |
InChI=1S/C25H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h25H,2-24H2,1H3 |
InChI-Schlüssel |
HAGKFWXVDSAFHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


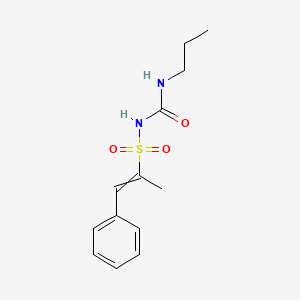

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
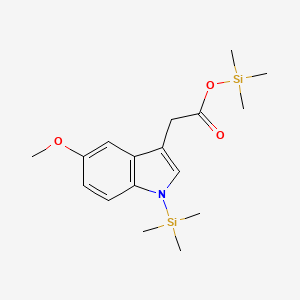
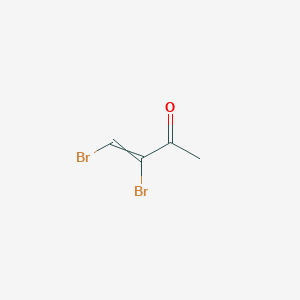
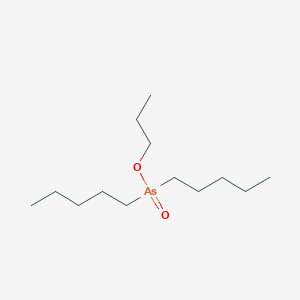
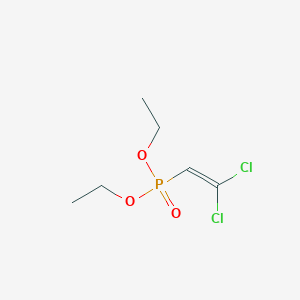
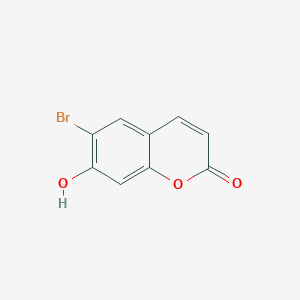
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
